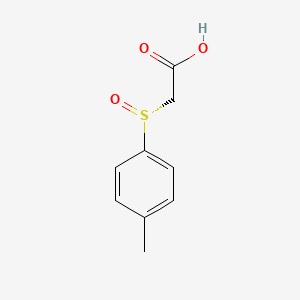
Anstex SA 300F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anstex SA 300F is a complex organic compound with the molecular formula C58H115NO4 and a molecular weight of 890.54 g/mol . It is also known by its IUPAC name, 2-[2-octadecanoyloxyethyl (octadecyl)amino]ethyl octadecanoate . This compound is primarily used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anstex SA 300F typically involves the esterification of octadecanoic acid with a suitable diol, followed by the reaction with an octadecylamine . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The raw materials, including octadecanoic acid and octadecylamine, are reacted in the presence of catalysts under controlled conditions to produce the ester. The product is then purified through various techniques such as distillation and crystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Anstex SA 300F undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Anstex SA 300F has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Anstex SA 300F involves its interaction with various molecular targets and pathways. Its amphiphilic nature allows it to interact with lipid membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects . Additionally, its ester groups can undergo hydrolysis, releasing active components that can interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene glycol distearate: Similar in structure but with different functional groups.
Stearyldiethanolamine distearate: Another similar compound with distinct chemical properties.
Uniqueness
Anstex SA 300F is unique due to its specific combination of ester and amine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in industrial and research settings .
Eigenschaften
CAS-Nummer |
94945-28-5 |
|---|---|
Molekularformel |
C58H115NO4 |
Molekulargewicht |
890.5 g/mol |
IUPAC-Name |
2-[2-octadecanoyloxyethyl(octadecyl)amino]ethyl octadecanoate |
InChI |
InChI=1S/C58H115NO4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-59(53-55-62-57(60)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-56-63-58(61)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-56H2,1-3H3 |
InChI-Schlüssel |
XAOVLTFSYJGGBC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate](/img/structure/B1505695.png)
![(trans-3-(4-Amino-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutyl)methanol](/img/structure/B1505696.png)





